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molecular formula C11H16BrN3O B8378635 5-Bromo-N2-(tetrahydro-2H-Pyran-4-ylmethyl)pyridine-2,3-diamine

5-Bromo-N2-(tetrahydro-2H-Pyran-4-ylmethyl)pyridine-2,3-diamine

Cat. No. B8378635
M. Wt: 286.17 g/mol
InChI Key: SGJCGAOKSYUZDZ-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

A mixture of 5-bromo-3-nitro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridin-2-amine (Step C, 792 mg, 2.51 mmol) and 3% platinum on sulfide carbon (N.E.CHEMCAT, 125 mg) in methanol (9 mL) and tetrahydrofuran (9 mL) was stirred at room temperature for 3 h under hydrogen. The mixture was filtered through a pad of celite and the filtrate was concentrated to afford the crude title compound (764 mg) as red viscous oil.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:16]([O-])=O)[C:5]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:6][CH:7]=1>CO.O1CCCC1.[Pt]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
792 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NCC1CCOCC1)[N+](=O)[O-]
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h under hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)NCC1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 764 mg
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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